LogP Comparison: 3-Amino-3-(trifluoromethyl)piperidin-2-one vs. Des-Trifluoromethyl 3-Aminopiperidin-2-one
The introduction of a geminal trifluoromethyl group on the C3 carbon raises the predicted AlogP by approximately 2.1–2.3 log units relative to the unsubstituted 3-aminopiperidin-2-one scaffold . The target compound exhibits a calculated AlogP of ~1.13, whereas 3-aminopiperidin-2-one (CAS 1892-22-4) shows an AlogP of ~−1.0 to −1.2 depending on the prediction method [1]. A structurally analogous 3-(trifluoromethyl)piperidin-2-one lacking the C3 amino group has a reported logP of +0.86, confirming that the amino group partially offsets the lipophilicity gain from the CF₃ substituent [2].
| Evidence Dimension | Predicted partition coefficient (AlogP / logP) |
|---|---|
| Target Compound Data | AlogP ≈ 1.13 (ChemSrc predicted) |
| Comparator Or Baseline | 3-Aminopiperidin-2-one (CAS 1892-22-4): AlogP ≈ −1.0 to −1.2; 3-(Trifluoromethyl)piperidin-2-one (CAS 50549-24-1): logP = +0.86 |
| Quantified Difference | Target compound is ~2.1–2.3 log units more lipophilic than the des‑CF₃ analogue and ~0.27 log units more lipophilic than the des‑amino‑CF₃ analogue |
| Conditions | In silico predictions using AlogP, XlogP, and experimental shake-flask methods at pH 7.4 |
Why This Matters
Lipophilicity directly governs membrane permeability, plasma protein binding, and metabolic clearance; a 2‑log shift is sufficient to move a compound between undetectable cellular permeability and high permeability, making the target compound uniquely suited for intracellular or CNS targets.
- [1] PlantaEdb. 3-Amino-2-piperidone; XlogP −0.80, AlogP −0.78. https://www.plantaedb.com/compound/1892-22-4 (accessed 2026-05-04). View Source
- [2] ChemBase. 3-(Trifluoromethyl)piperidin-2-one; logP 0.864. https://www.chembase.cn (accessed 2026-05-04). View Source
